molecular formula C5H8O3 B041076 Methyl 2-oxobutanoate CAS No. 3952-66-7

Methyl 2-oxobutanoate

Cat. No. B041076
CAS RN: 3952-66-7
M. Wt: 116.11 g/mol
InChI Key: XPIWVCAMONZQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Methyl 2-oxobutanoate is synthesized through several methods. A notable synthesis method involves its formation as an intermediate in the biosynthesis of ethylene from methionine, identified in the culture fluids of certain bacteria and fungi (Billington, Golding, & Primrose, 1979). Another approach involves the synthesis from L-aspartic acid, using selective methylation, Boc-protection, acylation, reduction, and oxidation steps, yielding an overall yield of about 41% (Zhang Xingxian, 2012).

Molecular Structure Analysis

The molecular structure of Methyl 2-oxobutanoate has been studied using various spectroscopic methods. The compound's structure was confirmed by IR, NMR, and X-ray diffraction studies, revealing intricate details of its molecular geometry and electronic structure (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Methyl 2-oxobutanoate participates in a variety of chemical reactions. It is a key compound in the methionine salvage pathway and is known to induce apoptosis in human cell lines independent of ornithine decarboxylase down-regulation (Tang et al., 2006). Another study highlights its use as a thioacetalization reagent, demonstrating its role in the conversion of a range of aldehydes and ketones into corresponding dithioacetals (Sun Ran et al., 2005).

Physical Properties Analysis

The physical properties of Methyl 2-oxobutanoate, such as melting point, boiling point, and solubility, are crucial for its application in various chemical processes. Unfortunately, specific studies focusing on these properties were not identified in the current research.

Chemical Properties Analysis

Methyl 2-oxobutanoate's chemical properties, such as reactivity and stability, are influenced by its molecular structure. The compound shows potential as a precursor in various synthetic pathways, as evidenced by its involvement in the synthesis of diverse compounds, including pyrazole derivatives and cyclobutanones (Naveen et al., 2021; Yu et al., 2014).

Scientific Research Applications

  • Pharmaceutical Intermediates : Methyl 2-benzoylamino-3-oxobutanoate serves as an intermediate in the synthesis of pyrazolones, potentially useful in pharmaceuticals (Urška Bratušek, A. Hvala, & B. Stanovnik, 1998).

  • Apoptosis Induction in Cancer Research : Methional, derived from 4-methylthio-2-oxobutanoic acid, induces apoptosis in lymphoid cells, making it relevant in cancer research (G. Quash et al., 1995).

  • Organic Chemistry Reagents : Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate is a nonthiolic, odorless, practical reagent for thioacetalization of carbonyl compounds (Sun Ran et al., 2005).

  • Asymmetric Hydrogenation : Catalytic binap-ruthenium(II) complexes use 2-benzamidomethyl-3-oxobutanoate for highly diastereoselective hydrogenation, relevant in stereochemistry (K. Mashima et al., 1991).

  • Ethylene Biosynthesis Studies : 4-methylthio-2-oxobutanoate is identified as a potential intermediate in ethylene biosynthesis from methionine in bacteria and fungi (D. Billington, B. Golding, & S. Primrose, 1979).

  • Carbapenem Synthesis : Methyl 2-benzamidomethyl-3-oxobutanoate is a key intermediate in carbapenem synthesis, an important class of antibiotics (M. Chao, A. Hao, & Hui Wang, 2009).

  • Heterocyclic Compound Synthesis : It can be transformed into oxazoloquinoline and imidazole-4-carboxylate derivatives, useful in creating a variety of compounds (B. Stanovnik et al., 2003).

  • Synthesis of Chiral Intermediates : It is used in the synthesis of chiral intermediates for pharmaceuticals like sitagliptin (Zhang Xingxian, 2012).

  • Photolysis Studies : Photolysis of methyl 2-chloro-3-oxobutanoate produces various compounds including methyl 3-oxobutanoate (V. Enev et al., 1987).

  • Methionine Salvage Pathway Studies : 4-Methylthio-2-oxobutanate (MTOB) is involved in apoptosis mechanisms, suggesting its role as a potential inhibitor of cell growth (B. Tang et al., 2006).

Safety And Hazards

Methyl 2-oxobutanoate is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Resp. Sens. 1 . It is toxic if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl 2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIWVCAMONZQCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337853
Record name Methyl 2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxobutanoate

CAS RN

3952-66-7
Record name Methyl 2-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-oxobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Ketobutyric acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.